Bis(4-chlorophenyl)-dimethyl-silane
Description
Bis(4-chlorophenyl)-dimethyl-silane (CAS: 1432-31-1) is an organosilicon compound with the molecular formula C₁₄H₁₄Cl₂Si and a molecular weight of 293.25 g/mol . Structurally, it features a central silicon atom bonded to two methyl groups and two 4-chlorophenyl rings. This compound is part of a broader class of diarylsilanes, which are widely studied for their applications in materials science, catalysis, and polymer chemistry due to their thermal stability and tunable electronic properties.
The 4-chlorophenyl substituents contribute to its electron-withdrawing character, influencing reactivity in cross-coupling reactions and cyclization processes. Notably, its gas-phase ion energetics and thermochemical data have been standardized by NIST, underscoring its relevance in computational and experimental studies .
Properties
CAS No. |
18414-47-6 |
|---|---|
Molecular Formula |
C14H14Cl2Si |
Molecular Weight |
281.2 g/mol |
IUPAC Name |
bis(4-chlorophenyl)-dimethylsilane |
InChI |
InChI=1S/C14H14Cl2Si/c1-17(2,13-7-3-11(15)4-8-13)14-9-5-12(16)6-10-14/h3-10H,1-2H3 |
InChI Key |
BTTWFQLGBPPYPU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Coupling
Reaction Overview
The Grignard approach involves reacting 4-chloro-substituted aryl magnesium halides with dichlorodimethylsilane. This method, adapted from the synthesis of bis(3,4-dimethylphenyl)dimethylsilane, avoids expensive lithium reagents and achieves high yields through recrystallization.
Key Reaction Steps
- Formation of 4-Chlorophenylmagnesium Halide :
4-Bromo- or 4-chloro-ortho-xylene reacts with magnesium in anhydrous tetrahydrofuran (THF) or diethyl ether to generate the Grignard reagent. For example:
$$
\text{4-ClC}6\text{H}4\text{X} + \text{Mg} \rightarrow \text{4-ClC}6\text{H}4\text{MgX} \quad (\text{X = Cl, Br})
$$ - Coupling with Dichlorodimethylsilane :
The Grignard reagent reacts with dichlorodimethylsilane at low temperatures (-78°C to 0°C) to form the target compound:
$$
2\,\text{4-ClC}6\text{H}4\text{MgX} + \text{Cl}2\text{Si(CH}3\text{)}2 \rightarrow (\text{4-ClC}6\text{H}4\text{)}2\text{Si(CH}3\text{)}2 + 2\,\text{MgXCl}
$$
Optimization Parameters
- Solvent Selection : Aromatic (xylene, monochlorobenzene) or aliphatic (hexane) solvents enhance reagent solubility.
- Temperature Control : Slow warming from -78°C to room temperature minimizes side reactions.
- Purification : Recrystallization using methanol or ethanol removes isomers and unreacted starting materials, yielding >95% purity.
Table 1: Grignard Method Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Yield (Crude) | 85–92% | |
| Purity (Post-Recrystallization) | 98% | |
| Preferred Solvent | Tetrahydrofuran |
Organolithium Reagent-Based Synthesis
Lithium-Halogen Exchange Pathway
This method, exemplified in the preparation of biphenyl silanes, employs n-butyllithium to generate 4-chlorophenyllithium, which subsequently reacts with dichlorodimethylsilane.
Reaction Mechanism
- Lithiation of 4-Chlorobromobenzene :
$$
\text{4-ClC}6\text{H}4\text{Br} + \text{n-BuLi} \rightarrow \text{4-ClC}6\text{H}4\text{Li} + \text{n-BuBr}
$$ - Silane Coupling :
$$
2\,\text{4-ClC}6\text{H}4\text{Li} + \text{Cl}2\text{Si(CH}3\text{)}2 \rightarrow (\text{4-ClC}6\text{H}4\text{)}2\text{Si(CH}3\text{)}2 + 2\,\text{LiCl}
$$
Critical Considerations
- Solvent System : Dry THF or ethers are essential to prevent lithium reagent decomposition.
- Side Reactions : Trace moisture leads to hydrolysis, forming silanols (e.g., $$\text{(4-ClC}6\text{H}4\text{)}2\text{Si(OH)}2$$).
- Purification : Sublimation at 30°C/0.1 mm Hg removes volatile impurities, achieving ~99% purity.
Table 2: Organolithium Method Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Yield (Crude) | 90–100% | |
| Purity (Post-Sublimation) | 99% | |
| Reaction Temperature | -78°C to 25°C |
Comparative Analysis of Methods
Cost and Scalability
Advanced Purification Techniques
Challenges and Mitigation Strategies
Isomer Formation
Chemical Reactions Analysis
Types of Reactions
Bis(4-chlorophenyl)-dimethyl-silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Substitution: Products include various substituted phenyl silanes.
Oxidation: Products include silanols and siloxanes.
Reduction: Products include different silanes with modified substituents.
Scientific Research Applications
Bis(4-chlorophenyl)-dimethyl-silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as heat-resistant polymers and coatings.
Mechanism of Action
The mechanism of action of Bis(4-chlorophenyl)-dimethyl-silane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon center can act as a Lewis acid, facilitating the formation of complexes with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Table 1: Key Properties of Bis(4-chlorophenyl)-dimethyl-silane and Analogues
Electronic Effects
- This compound : The electron-withdrawing Cl groups stabilize the silicon center, making it less reactive toward electrophiles compared to its hydroxyl or methoxy analogues. This property is advantageous in enantioselective cyclization reactions, where controlled reactivity is critical .
- (4-Bromophenyl)-trimethyl-silane : Bromine’s larger atomic radius and polarizability enhance its utility in cross-coupling reactions, though it is more prone to oxidative degradation than the chloro analogue .
Thermal Stability
- This compound exhibits a decomposition temperature >300°C (based on TGA trends in related silanes) , whereas siletane derivatives like 1,1-Bis(2,6-dimethylphenyl)siletane show even higher stability due to their constrained cyclic structure .
Q & A
Q. What role can AI-driven platforms play in accelerating the discovery of this compound derivatives?
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